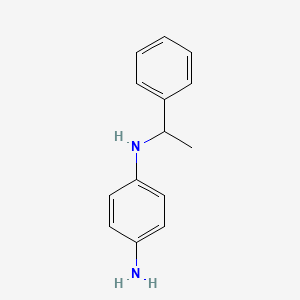

1-N-(1-phenylethyl)benzene-1,4-diamine

Übersicht

Beschreibung

“1-N-(1-phenylethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C14H16N2 . It has a molecular weight of 212.29 . It is also known by other names such as N-Phenyl-N’- [4- (1-phenylethyl)phenyl]-1,4-benzenediamine .

Synthesis Analysis

The synthesis of “1-N-(1-phenylethyl)benzene-1,4-diamine” involves a two-step process . In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst . This reaction is performed to an incomplete conversion of 4-aminodiphenylamine, which results in an intermediate product of high purity . In the second step, this intermediate product is hydrogenated on a heterogeneous catalyst .Molecular Structure Analysis

The InChI code for “1-N-(1-phenylethyl)benzene-1,4-diamine” is 1S/C14H16N2/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 . This code provides a standard way to encode the molecular structure using a linear notation.Physical And Chemical Properties Analysis

“1-N-(1-phenylethyl)benzene-1,4-diamine” is a powder at room temperature . It has a molecular weight of 212.29 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One notable application is in the field of corrosion inhibition for mild steel. Novel compounds, including derivatives of benzene-1,4-diamine, have been synthesized and evaluated for their corrosion inhibiting properties. These compounds exhibit significant inhibition efficiencies, making them suitable for industrial applications such as steel pickling, descaling, and oil well acidization. The mechanism involves the adsorption of inhibitor molecules on the metal surface, which is confirmed by electrochemical measurements and surface morphology studies (Singh & Quraishi, 2016).

Electrochemical Synthesis

Another application is in the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives via electrochemical methods. These derivatives are synthesized by anodic oxidation in a water/ethanol mixture, demonstrating the versatility of benzene-1,4-diamine derivatives in organic synthesis. This process avoids the use of toxic reagents, highlighting its environmental benefits (Sharafi-kolkeshvandi et al., 2016).

Photophysical Measurements

Research into the photophysical properties of benzene-1,4-diamine derivatives, such as 1,4-bis(phenylethynyl)benzene, has provided insights into the effects of chromophore aggregation and planarization. These studies have implications for the design of oligo- and poly(phenyleneethynylene)s, contributing to the development of advanced materials with tailored optical properties (Levitus et al., 2001).

Polyimide Synthesis

The synthesis and characterization of aromatic polyimides from m-phenylene diamines containing pendant groups, including those derived from benzene-1,4-diamine, have been studied for their solubility, thermal stability, and mechanical properties. These materials are valuable for applications requiring high-performance polymers (Pal et al., 2005).

Aggregation-Induced Emission

Studies on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine highlight its aggregation-induced emission enhancement (AIEE) properties. This phenomenon is significant for developing new fluorescent materials and sensors, demonstrating the utility of benzene-1,4-diamine derivatives in advanced optical applications (Wu et al., 2015).

Eigenschaften

IUPAC Name |

4-N-(1-phenylethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXZEBYICWXELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(1-phenylethyl)benzene-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)

![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)

![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)